molecular formula C12H8Cl2N2O B14020589 4,6-Dichloro-N-phenylpyridine-2-carboxamide

4,6-Dichloro-N-phenylpyridine-2-carboxamide

Cat. No.: B14020589
M. Wt: 267.11 g/mol
InChI Key: CJTAMXYPPVEPRG-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-phenylpyridine-2-carboxamide is a chemical compound characterized by its pyridine ring substituted with chlorine atoms at the 4 and 6 positions and a phenyl group attached to the carboxamide at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N-phenylpyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method includes the reaction of 4,6-dichloropyridine with phenyl isocyanate under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by amide coupling reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound.

    Reduction Products: Reduced forms with altered functional groups.

Scientific Research Applications

4,6-Dichloro-N-phenylpyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine
  • 4,6-Dichloropyrimidine

Comparison: 4,6-Dichloro-N-phenylpyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

4,6-dichloro-N-phenylpyridine-2-carboxamide

InChI

InChI=1S/C12H8Cl2N2O/c13-8-6-10(16-11(14)7-8)12(17)15-9-4-2-1-3-5-9/h1-7H,(H,15,17)

InChI Key

CJTAMXYPPVEPRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)Cl)Cl

Origin of Product

United States

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